[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Overview
Description
“(6-Methoxypyridin-2-yl)methylamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 g/mol. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The InChI code for “(6-Methoxypyridin-2-yl)methylamine” is 1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(6-Methoxypyridin-2-yl)methylamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Application Summary
“(6-Methoxypyridin-2-yl)methylamine” has been used in the synthesis of complex organic molecules, which are then analyzed using crystallography .
Methods of Application
In one study, the compound was used to synthesize "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" . The resulting crystal structure was analyzed using X-ray diffraction. The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .
In another study, the compound was used to synthesize "(E)-7-hydroxy-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one" . The resulting crystal structure was also analyzed using X-ray diffraction .
Results or Outcomes
The studies provided detailed information about the crystal structures of the synthesized compounds . For example, in the first study, the crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . In the second study, the crystal structure was found to be triclinic, with a volume of 1358.48 (15) Å^3 .
Synthesis of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone
Application Summary
This compound has been used in the synthesis of "(E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone" .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.15 × 0.12 × 0.11 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .
Results or Outcomes
The crystal structure was found to be triclinic, with a volume of 718.16 (12) Å^3 . The dihedral angle between the benzene and pyridine rings is 24.28 (7)° .
Synthesis of 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Application Summary
This compound has been used in the synthesis of "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .
Results or Outcomes
The crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . The molecular structure is shown in the figure .
Synthesis of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone
Application Summary
This compound has been used in the synthesis of "(E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone" .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.15 × 0.12 × 0.11 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .
Results or Outcomes
The crystal structure was found to be triclinic, with a volume of 718.16 (12) Å^3 . The dihedral angle between the benzene and pyridine rings is 24.28 (7)° . In the crystal, molecules are connected through weak C–H–O hydrogen bonds .
Synthesis of 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Application Summary
This compound has been used in the synthesis of "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .
Results or Outcomes
The crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . The molecular structure is shown in the figure .
Safety And Hazards
properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDSYDMWOVSOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methoxypyridin-2-yl)methyl](methyl)amine | |
CAS RN |
1060806-94-1 | |
Record name | [(6-methoxypyridin-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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